

Application Notes and Protocols: 1- Phenylvinylboronic Acid for Iterative Cross- Coupling

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Compound of Interest

Compound Name: *1-Phenylvinylboronic acid*

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Introduction

The iterative cross-coupling of boronate building blocks has emerged as a powerful strategy for the modular and efficient synthesis of complex organic molecules. This approach, akin to the automated synthesis of peptides and oligonucleotides, relies on the sequential addition of bifunctional building blocks to a growing molecular chain.^{[1][2][3]} At the heart of this methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.^{[4][5][6]} **1-Phenylvinylboronic acid** and its derivatives are valuable building blocks in this context, enabling the introduction of styrenyl moieties, which are common structural motifs in pharmaceuticals and functional materials.

A key challenge in iterative cross-coupling is the need to control the reactivity of the bifunctional boronate building blocks to prevent uncontrolled polymerization.^{[1][4]} This is typically achieved by using a protecting group on the boronic acid functionality that can be selectively removed to allow for the next coupling step. N-methyliminodiacetic acid (MIDA) has proven to be an effective protecting group, forming stable MIDA boronates that are compatible with a wide range of reaction conditions and can be readily purified by standard chromatography.^{[1][2][7]} The boronic acid can be unmasked under mild basic conditions for the subsequent coupling reaction.

These application notes provide an overview and detailed protocols for the use of **1-phenylvinylboronic acid**, protected as its MIDA ester, in iterative Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules containing styrenyl units.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions relevant to the iterative synthesis strategy using vinyl and phenyl boronic acid derivatives.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Vinyl Boronates

Entry	Vinyl Boro- nate Partn- er	Coupl- ing Partn- er	Catal- yst Syste- m	Base	Solve- nt	Temp (°C)	Time (h)	Yield (%)	Refer- ence
1	(E)-(2- bromo etheny l) MIDA borona- te	(E)-1- penten- ylboro- nic acid	Pd(OA c) ₂ / SPhos	Cs ₂ CO ₃	THF	45	12	78	[1]
2	Trivinyl boroxi- n- pyridi- ne compl- ex	2- Bromo acetan- ilide	Pd(PP h ₃) ₄	K ₂ CO ₃	Toluene/ H ₂ O	80	12	95	[4]
3	1- Phenyl vinylbo- ronic acid	Aryl Halide (Gener- ic)	PdCl ₂ (dppf)	Na ₂ C O ₃	Toluene/ Diox- ane	85	4	Good	[8]
4	Vinyl MIDA borona- te	Variou- s Olefins (via cross- metath- esis)	Grubb s II	N/A	CH ₂ Cl ₂	40	12	60-95	[3]

Table 2: General Conditions for MIDA Boronate Deprotection and Subsequent Coupling

Step	Reagents and Conditions	Purpose	Key Considerations
MIDA Deprotection	1 M NaOH (aq), THF, rt	Unmasking the boronic acid	Mild conditions to avoid degradation of sensitive functional groups.
Suzuki-Miyaura Coupling	Pd catalyst (e.g., Pd(PPh ₃) ₄ , PdCl ₂ (dppf)), Base (e.g., K ₂ CO ₃ , Cs ₂ CO ₃), Aryl/Vinyl Halide	Carbon-carbon bond formation	Choice of catalyst, ligand, and base is crucial for optimal yield and can depend on the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylvinylboronic Acid MIDA Ester

This protocol describes the protection of **1-phenylvinylboronic acid** with N-methyliminodiacetic acid (MIDA).

Materials:

- **1-Phenylvinylboronic acid**
- N-methyliminodiacetic acid (MIDA)
- Toluene
- Dean-Stark apparatus
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add **1-phenylvinylboronic acid** (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
- Add a sufficient amount of toluene to suspend the reagents.
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Continue refluxing until no more water is collected (typically 2-4 hours).
- Allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure **1-phenylvinylboronic acid** MIDA ester.

Protocol 2: Iterative Cross-Coupling Cycle

This protocol outlines a single cycle of deprotection and Suzuki-Miyaura coupling, which can be repeated iteratively to build a larger molecule.

Step A: MIDA Boronate Deprotection

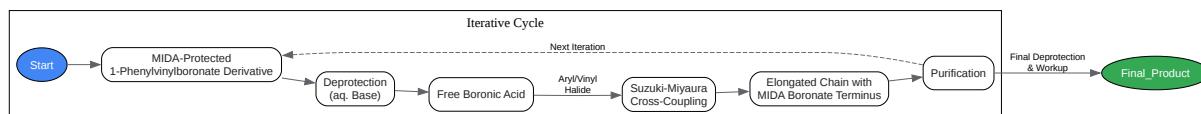
- Dissolve the MIDA-protected boronate building block (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide (NaOH) (e.g., 2:1 v/v).
- Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
- Once the deprotection is complete, acidify the mixture with 1 M HCl to a pH of ~7.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid. This is often used directly in the next step.

without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

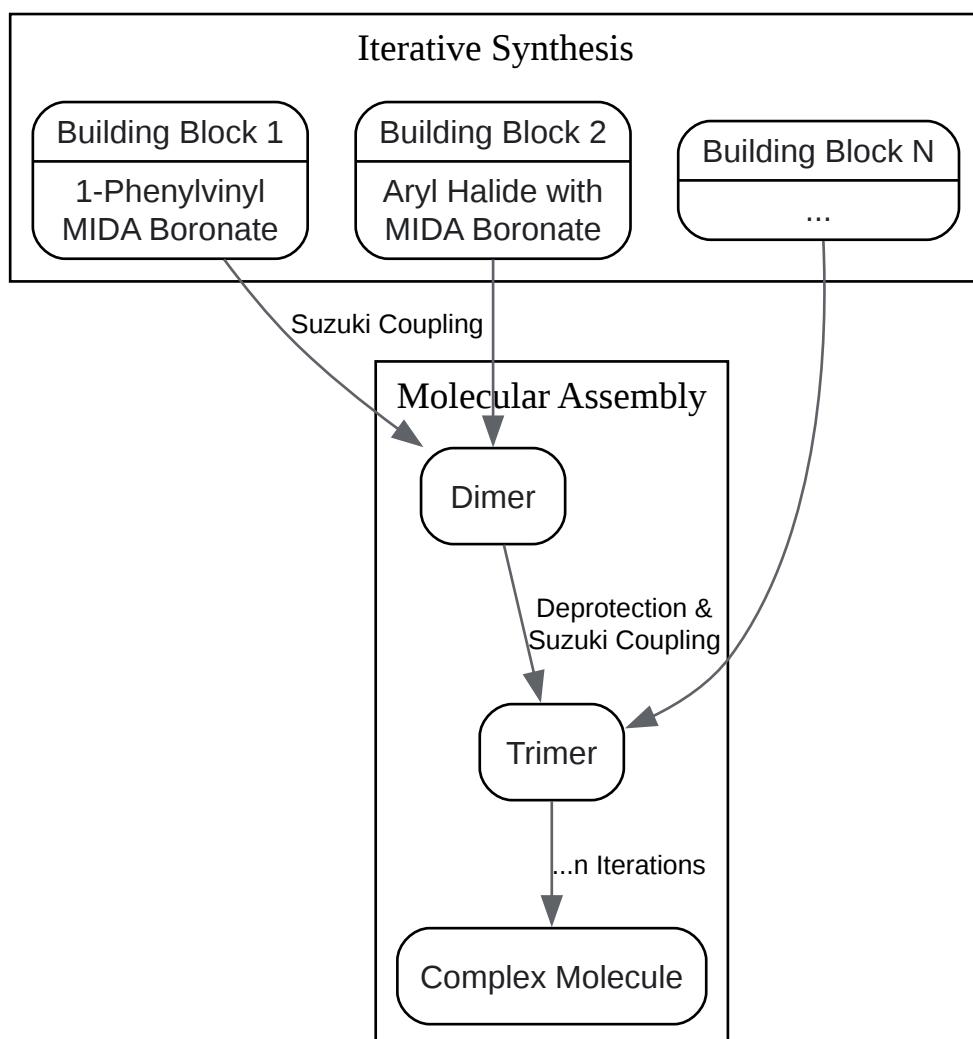
- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the crude boronic acid from Step A (1.0 eq), the aryl or vinyl halide coupling partner (1.1 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and a base (e.g., K_2CO_3 , 2.0 eq).
- Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction to room temperature and dilute with an organic solvent.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the coupled product, which still contains a MIDA-protected boronate at the other end, ready for the next iteration.

Visualizations



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Caption: Workflow of an iterative cross-coupling cycle using a MIDA-protected boronate building block.



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Caption: Logical relationship of iterative coupling for the synthesis of complex molecules.

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